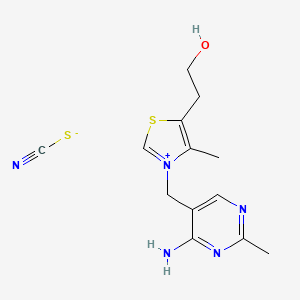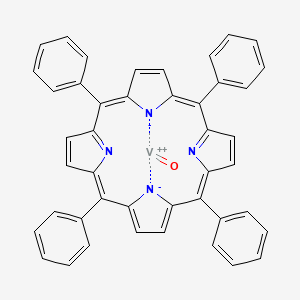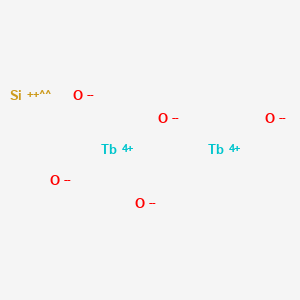
Phosphorous Acid Trioleyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous Acid Trioleyl Ester is a biomedical ingredient utilized for the treatment of various diseases . It exhibits potential applications in drug formulations, possessing therapeutic effects against chronic conditions such as cancer and neurodegenerative disorders . With its unique chemical properties, this compound aids in delivering targeted drug therapy and enhancing drug solubility, making it crucial in the development of advanced pharmaceuticals for improved patient care .
Synthesis Analysis
Phosphite and phosphonite esters are synthesized by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . The reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .Molecular Structure Analysis
The molecular formula of Phosphorous Acid Trioleyl Ester is C54H105O3P . The InChI key is QULKPMBZSVVAJM-UHFFFAOYSA-N . The canonical SMILES is CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC .Chemical Reactions Analysis
Phosphorous Acid Trioleyl Ester, like other esters, can undergo hydrolysis, a most important reaction of esters . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol. Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
Phosphorous Acid Trioleyl Ester is a colorless to light orange to yellow clear liquid . Its density is 0.88 and its refractive index is 1.47 . The molecular weight is 833.38 .Scientific Research Applications
Food Contact Materials
Phosphorous Acid Trioleyl Ester has been assessed for use in food contact materials . The European Food Safety Authority (EFSA) has conducted a safety assessment of this substance, considering its potential risks related to the intended use . It’s used in plastic food contact materials .
Biomedical Ingredient
Phosphorous Acid Trioleyl Ester is utilized as a biomedical ingredient . It’s used in the treatment of various diseases .
Drug Formulations
This compound exhibits potential applications in drug formulations . It’s used in the creation of therapeutic drugs for chronic conditions .
Cancer Treatment
Phosphorous Acid Trioleyl Ester has therapeutic effects against chronic conditions such as cancer . It’s used in the development of cancer treatments .
Neurodegenerative Disorders
This compound is also used in the treatment of neurodegenerative disorders . It’s used in the development of treatments for conditions like Alzheimer’s and Parkinson’s .
Mechanism of Action
Target of Action
Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite , is a type of phosphite ester. Phosphite esters are known to function as antioxidants . They are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications . The primary targets of Phosphorous Acid Trioleyl Ester are likely to be reactive oxygen species (ROS) and hydroperoxides that can cause oxidative damage.
Mode of Action
Phosphite esters, including Phosphorous Acid Trioleyl Ester, function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They act as hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . Aryl phosphites, particularly those derived from sterically hindered phenols, can act as chain-breaking primary antioxidants by reduction of peroxyl radicals to alkoxyl radicals .
Biochemical Pathways
It is known that phosphite esters can decompose hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis in the course of reaction . This suggests that Phosphorous Acid Trioleyl Ester may interact with biochemical pathways involving oxidative stress and inflammation, where hydroperoxides and other ROS play a key role.
Pharmacokinetics
Its physical properties such as its clear liquid form, specific gravity of 088 , and molecular weight of 833.40 suggest that it may have unique pharmacokinetic properties
Result of Action
The molecular and cellular effects of Phosphorous Acid Trioleyl Ester’s action are likely related to its antioxidant activity. By reducing peroxyl radicals to alkoxyl radicals, it can potentially prevent oxidative damage at the molecular and cellular levels . This could have implications for the stability and longevity of materials, particularly polymers, that are susceptible to oxidative degradation.
Action Environment
The action, efficacy, and stability of Phosphorous Acid Trioleyl Ester can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function Additionally, factors such as temperature and pH could potentially impact its stability and reactivity
Safety and Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician .
Future Directions
Phosphorous Acid Trioleyl Ester, like other phosphate esters and anhydrides, are essential in biology . Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . This perspective gives an overview of some very recent achievements in synthetic phosphorylation chemistry and aims at identifying challenges that lie ahead .
properties
IUPAC Name |
tris(octadec-9-enyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKPMBZSVVAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710036 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorous Acid Trioleyl Ester | |
CAS RN |
13023-13-7 |
Source


|
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)